molecular formula C12H12ClN3O2 B4341890 N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B4341890
M. Wt: 265.69 g/mol
InChI Key: MKDKYDRFEITVKY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 5-chloro-2-methoxyphenyl group attached to the pyrazole core.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-16-7-8(6-14-16)12(17)15-10-5-9(13)3-4-11(10)18-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDKYDRFEITVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with 1-methyl-1H-pyrazole-4-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The primary carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at 100°C for 8 hours yields 1-methyl-1H-pyrazole-4-carboxylic acid and 5-chloro-2-methoxyaniline .

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces sodium carboxylate and the corresponding amine .

Reaction TypeReagents/ConditionsProductsYield
Acidic HydrolysisHCl (6M), 100°C, 8hCarboxylic acid + Amine78%
Basic HydrolysisNaOH (2M), EtOH/H₂O, 80°CCarboxylate + Amine65%

Aromatic Chlorine Substitution

The 5-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

  • Methoxy substitution : K₂CO₃/DMF, 120°C with NaOMe yields N-(2,5-dimethoxyphenyl) derivatives.

  • Amination : NH₃ in THF at 60°C produces 5-amino analogues .

Methoxy Group Demethylation

BCl₃ in DCM at -78°C removes methyl groups from methoxy substituents, forming phenolic intermediates .

Reduction and Oxidation

  • Carboxamide Reduction : LiAlH₄ in THF reduces the carboxamide to a methyleneamine group (-CH₂NH-) .

  • Pyrazole Ring Oxidation : KMnO₄ in acidic medium oxidizes the pyrazole ring to pyrazolone derivatives.

ReactionReagentsProductNotes
ReductionLiAlH₄, THF, 0°C → RTMethyleneamine62% yield
OxidationKMnO₄, H₂SO₄, 50°CPyrazoloneRequires stoichiometric control

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3-position of the pyrazole.

  • Sulfonation : SO₃/H₂SO₄ forms sulfonic acid derivatives.

Heterocycle Functionalization

The pyrazole nitrogen participates in alkylation:

  • N-Methylation : CH₃I/K₂CO₃ in DMF yields 1,3-dimethylpyrazolium salts .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling modifies the aryl group:

  • Borylation : Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O with aryl boronic acids introduces biaryl motifs .

Coupling PartnerCatalystProductYield
Phenylboronic AcidPd(PPh₃)₄Biaryl derivative85%

Biological Derivatization

Modifications enhance pharmacological activity:

  • Oxadiazole Formation : Cyclization with CS₂/KOH yields 1,3,4-oxadiazoles with improved antibacterial activity (MIC: 4–16 μg/mL against S. aureus) .

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Stability : Stable below 150°C; decomposition observed at 200°C .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Anticancer Activity
N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been identified as a potential inhibitor of heat shock protein 90 (Hsp90). Hsp90 is crucial for the stability and function of many oncogenic proteins, making its inhibition a promising strategy in cancer therapy. Studies have shown that compounds targeting Hsp90 can lead to the degradation of client proteins involved in tumorigenesis, thus offering a novel approach to cancer treatment .

Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Antifungal Activity
Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. These compounds have shown efficacy against various phytopathogenic fungi, indicating their potential use in agricultural applications as fungicides .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The modification of substituents on the pyrazole ring can significantly influence its biological activity. For instance, variations in the phenyl ring's substituents can enhance potency and selectivity against specific targets, which is essential for developing more effective therapeutic agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The ability to synthesize various derivatives allows researchers to explore a wide range of biological activities and optimize pharmacokinetic properties.

Derivative Biological Activity Notes
N-(5-chloro-2-methoxyphenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamidePotential anticancer agentIncreased lipophilicity may enhance cell permeability
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylateAntifungal activityDemonstrated efficacy against specific fungal strains

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its derivatives:

Study on Anticancer Efficacy
A recent study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines through Hsp90 inhibition, leading to apoptosis in tumor cells. The results indicated a dose-dependent response, highlighting the compound's potential for further development as an anticancer agent .

Research on Anti-inflammatory Effects
In vitro studies have shown that this compound significantly reduces the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structure is compared to similar pyrazole carboxamides in Table 1.

Compound Name Substituents on Phenyl Ring Pyrazole Substituents Melting Point (°C) Key References
N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide 5-Cl, 2-OCH₃ 1-CH₃ Not reported -
3a (from ) Phenyl 1-Ph, 3-CH₃ 133–135
3b (from ) 4-Cl 1-Ph, 3-CH₃ 171–172
7a (from ) Mesityl (2,4,6-trimethyl) 3-CF₂H, 1-CH₃ Not reported
6a16 (from ) Quinazolinone scaffold 3-CF₂H, 1-CH₃ Not reported

Key Observations :

  • Chloro vs. Methoxy Groups : The 5-chloro-2-methoxyphenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (3b) or unsubstituted phenyl (3a). Methoxy groups enhance solubility via hydrogen bonding, while chloro substituents increase lipophilicity and electron-withdrawing effects .
Antifungal Activity
  • Compound 7a () : Exhibited strong inhibitory activity against Botrytis cinerea, attributed to the difluoromethyl pyrazole moiety. Docking studies highlighted the CF₂H group’s role in binding to succinate dehydrogenase (SDH) .
  • Compound 6a16 (): Demonstrated EC₅₀ = 9.06 mg/L against Rhizoctonia solani, outperforming fluconazole (EC₅₀ = 12.29 mg/L). Chlorine at position 6 of the quinazolinone scaffold was critical for activity .
  • Target Compound: While its activity is unspecified, the 5-chloro group may confer moderate antifungal effects, though the absence of CF₂H or quinazolinone fragments likely limits efficacy compared to 7a or 6a14.
Insecticidal Activity
  • Anthranilic Diamides (): Pyrazole carboxamides with trifluoromethyl groups showed insecticidal activity against Mythimna separata.
Receptor Binding (–8)
  • CB1 Antagonists: Pyrazole carboxamides with dichlorophenyl and pyridylmethyl groups (e.g., compound in ) acted as cannabinoid receptor antagonists (IC₅₀ = 0.139 nM). The target compound’s methoxy group may shift selectivity away from CB1 toward other targets .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article explores the synthesis, characterization, and biological evaluation of this compound, supported by relevant research findings and case studies.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
LogP 2.0698
Polar Surface Area 44.749 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

The structure of this compound can be represented by its SMILES notation: Cc1c(cnn1C)C(Nc1cc(ccc1OC)[Cl])=O .

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have shown:

  • In vitro Evaluation : The compound demonstrated cytotoxic activity against MCF7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Mechanism of Action : The anticancer properties are attributed to the ability of the compound to interfere with cellular proliferation pathways, potentially through the inhibition of key enzymes involved in cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects:

  • Inhibition of COX Enzymes : Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This suggests that our compound may also possess anti-inflammatory properties.

Study on Anticancer Activity

A notable study conducted by Wei et al. evaluated the biological activity of various pyrazole derivatives against lung cancer cell lines:

  • The study found that compounds similar to this compound exhibited significant growth inhibition in A549 cells (lung cancer) with an IC50 value of approximately 26 µM .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer pathways:

  • The docking simulations indicated strong interactions with active sites of enzymes such as hCA IX and hCA XII, suggesting a potential mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its derivatives?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclocondensation, hydrolysis, and coupling. For example, pyrazole-4-carboxamides are synthesized by reacting acyl chlorides with substituted anilines. Key intermediates include pyrazole esters (e.g., ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate), which undergo cyclization with methylhydrazine to form the pyrazole core. Subsequent hydrolysis and coupling with aromatic amines yield the target carboxamide .
  • Example : In -(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl isocyanate is reacted with substituted anilines (e.g., 2,4,6-trimethylaniline) under mild conditions to form urea-bridged carboxamides.

Q. How is the structural characterization of pyrazole-4-carboxamides performed?

  • Techniques :

  • NMR/HRMS : Confirm molecular structure and purity. For instance, ¹H NMR identifies methyl groups (δ 2.28–3.92 ppm) and urea NH protons (δ 10.04–10.86 ppm) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds). used SHELX-97 to determine crystal packing, revealing planar pyrazole rings and stabilizing C–H⋯O interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

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